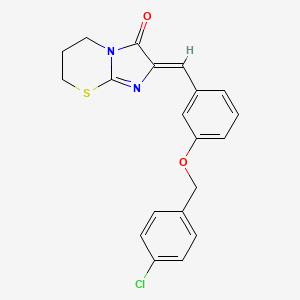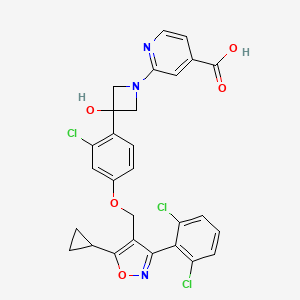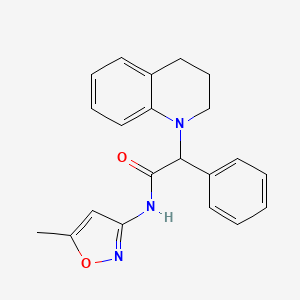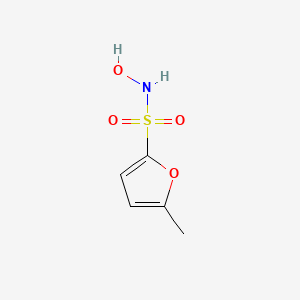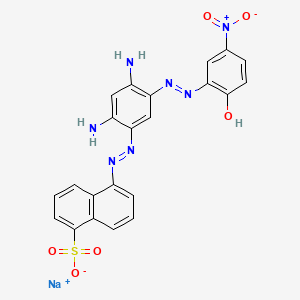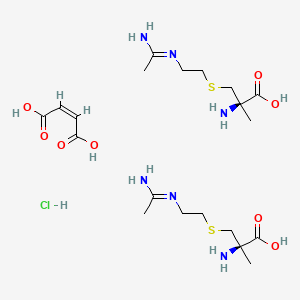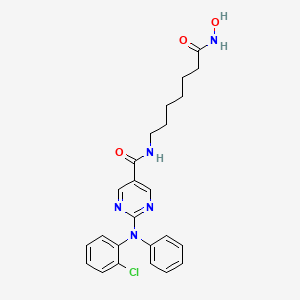
Corynécine V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Corynecin V est un composé naturel qui appartient à un complexe d'acylnitrophénylpropylamines de type chloramphénicol. Il a été isolé pour la première fois de la bactérie Corynebacterium hydrocarboclastus en 1972 . Le Corynecin V est connu pour ses propriétés antibactériennes, étant actif contre les bactéries Gram-positives et Gram-négatives. Bien qu'il soit moins puissant que la chloramphénicol, il présente une sélectivité d'espèces similaire .
Applications De Recherche Scientifique
Corynecin V has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of chloramphenicol-like compounds.
Biology: Corynecin V is used to study the antibacterial mechanisms of chloramphenicol-like compounds.
Medicine: Research on Corynecin V contributes to the development of new antibacterial agents.
Industry: It is used in the production of antibacterial agents for various applications.
Mécanisme D'action
Corynecin V exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome and prevents the formation of peptide bonds, thereby inhibiting the growth and reproduction of bacteria. The molecular targets of Corynecin V include the 50S subunit of the bacterial ribosome .
Analyse Biochimique
Biochemical Properties
Corynecin V plays a significant role in biochemical reactions due to its structural similarity to chloramphenicol. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Corynecin V inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation . This interaction is crucial for its antibacterial activity. Additionally, Corynecin V has been shown to interact with enzymes involved in its biosynthesis, such as those incorporating amino acids like threonine, homoserine, and methionine .
Cellular Effects
Corynecin V affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein synthesis can lead to the accumulation of incomplete proteins and the disruption of metabolic processes . In eukaryotic cells, Corynecin V’s effects are less pronounced but can still influence cellular functions if present in high concentrations .
Molecular Mechanism
The molecular mechanism of Corynecin V involves its binding to the 50S ribosomal subunit in bacteria . This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis. The compound’s structure allows it to fit into the ribosomal binding site, blocking the necessary interactions for protein elongation . Additionally, Corynecin V may interact with other biomolecules, such as enzymes involved in its biosynthesis, further influencing its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Corynecin V can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity can degrade over time, especially if exposed to light or higher temperatures . Long-term studies have shown that Corynecin V can have lasting effects on bacterial populations, leading to the development of resistance in some cases .
Dosage Effects in Animal Models
The effects of Corynecin V vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without significant toxicity . At higher doses, Corynecin V can cause adverse effects, such as liver toxicity and disruption of normal gut flora . Threshold effects have been observed, where a minimal effective dose is required to achieve antibacterial activity without causing harm to the host .
Metabolic Pathways
Corynecin V is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as acetyltransferases and hydrolases, which modify its structure and influence its activity . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Corynecin V is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, Corynecin V may interact with transport proteins that facilitate its movement within cells . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Corynecin V is primarily within the cytoplasm, where it exerts its antibacterial effects . It targets bacterial ribosomes, which are located in the cytoplasm, to inhibit protein synthesis . Post-translational modifications, such as acetylation, can influence its localization and activity by altering its binding affinity to ribosomal subunits .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Corynecin V est synthétisé par une série de réactions chimiques impliquant la bactérie Corynebacterium hydrocarboclastus. La bactérie est cultivée sur un milieu contenant du n-paraffine comme seule source de carbone. La synthèse implique la production de dérivés acylés du D-(-)-thréo-1-chloramphénicol . L'isolement du Corynecin V implique une chromatographie sur couche mince préparative utilisant l'acétate d'éthyle comme solvant de développement .
Méthodes de production industrielle : La production industrielle de Corynecin V implique une fermentation à grande échelle de Corynebacterium hydrocarboclastus. La bactérie est cultivée dans des bioréacteurs avec des conditions contrôlées pour optimiser le rendement en Corynecin V. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : Le Corynecin V subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro dans le Corynecin V peut être réduit en un groupe amino dans des conditions spécifiques.
Réduction : Le composé peut subir des réactions de réduction pour former différents dérivés.
Substitution : Le groupe acyle dans le Corynecin V peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'anhydride acétique et le chlorure d'acétyle sont couramment utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Corynecin V avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
Le Corynecin V a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions de composés de type chloramphénicol.
Biologie : Le Corynecin V est utilisé pour étudier les mécanismes antibactériens des composés de type chloramphénicol.
Médecine : La recherche sur le Corynecin V contribue au développement de nouveaux agents antibactériens.
Industrie : Il est utilisé dans la production d'agents antibactériens pour diverses applications.
5. Mécanisme d'action
Le Corynecin V exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries. Il se lie au ribosome bactérien et empêche la formation de liaisons peptidiques, inhibant ainsi la croissance et la reproduction des bactéries. Les cibles moléculaires du Corynecin V incluent la sous-unité 50S du ribosome bactérien .
Comparaison Avec Des Composés Similaires
Le Corynecin V est similaire à d'autres composés de type chloramphénicol, tels que :
Chloramphénicol : Les deux composés inhibent la synthèse des protéines bactériennes, mais le Corynecin V est moins puissant.
Corynecin I, II, III, et IV : Ces composés sont également isolés de Corynebacterium hydrocarboclastus et partagent des structures et des propriétés antibactériennes similaires.
Unicité : Le Corynecin V est unique en raison de sa structure spécifique d'acylnitrophénylpropylamine, qui contribue à son activité antibactérienne distincte et à sa sélectivité d'espèces .
Propriétés
IUPAC Name |
[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPRUKVGIPMAMF-TZMCWYRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
